molecular formula C12H8FN3O B1532019 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol CAS No. 2098051-86-4

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol

Cat. No.: B1532019
CAS No.: 2098051-86-4
M. Wt: 229.21 g/mol
InChI Key: IXLHEQYKTHEWAP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol is a chemical research reagent based on the pyrazolo[1,5-a]pyrazine scaffold, a structure of significant interest in medicinal chemistry. Compounds within this chemical class have been identified as potent and selective positive allosteric modulators of specific NMDA receptor subunits, such as GluN2A . This activity positions them as valuable pharmacological tools for investigating synaptic plasticity, learning, and memory mechanisms. Research into related pyrazolo[1,5-a]pyrazin-4-ones has demonstrated their potential as therapeutic approaches for neuropsychiatric and neurological conditions, including schizophrenia, depression, and epilepsy . Furthermore, fluorophenyl-substituted nitrogen heterocycles are frequently explored for diverse biological activities. For instance, structurally related pyrazole compounds have shown promising anti-inflammatory and antinociceptive effects in preclinical research, with mechanisms that may involve the NO/cGMP pathway . This reagent offers researchers a key building block for developing novel bioactive molecules, screening campaigns, and probing complex biological pathways. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

2-(2-fluorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-9-4-2-1-3-8(9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLHEQYKTHEWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=CNC(=O)C3=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Starting from 2,2-Dichlorovinylacetophenones

A novel and efficient synthetic approach to pyrazolo[1,5-a]pyrazine derivatives, including hydroxylated analogs, has been reported using 2,2-dichlorovinylacetophenones as key starting materials. The process involves:

  • Sequential transformation of 2,2-dichlorovinylacetophenones into 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
  • Subsequent functionalization steps such as O-tosylation, azidation, and catalytic hydrogenation to yield aminoethyl-pyrazoline intermediates.
  • Treatment of these intermediates with aqueous sodium hydroxide to induce ring closure and formation of 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines.
  • This method can also be performed in a one-pot reaction combining tosylates with ammonium hydroxide, enhancing efficiency.

Density Functional Theory (DFT) calculations support the proposed reaction mechanism, indicating a controlled and selective pathway to the pyrazolo[1,5-a]pyrazine core with hydroxyl functionality at position 4.

Pyrazole-Based Condensation and Cyclization

Another approach involves the use of substituted pyrazole derivatives, such as 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile or related esters, which undergo condensation with enaminones derived from methyl aryl ketones. Key steps include:

  • Preparation of enaminones by condensing methyl aryl ketones with dimethylformamide dimethyl acetal (DMF-DMA) under reflux.
  • Condensation of the pyrazole derivatives with these enaminones in glacial acetic acid under reflux conditions leads to formation of pyrazolo[1,5-a]pyrimidine derivatives, structurally related to pyrazolo[1,5-a]pyrazines.
  • Heating the pyrazole intermediates under reflux can induce cyclization and formation of hydroxylated fused heterocycles.
  • This method allows for variation in the aryl substituents, including fluorophenyl groups, enabling synthesis of 2-(2-fluorophenyl) derivatives.

Multi-Step Suzuki Coupling and Functional Group Manipulation

A more complex multi-step synthesis involves:

  • Initial preparation of dihydroxy-heterocyclic pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-3-methylpyrazole with diethyl malonate.
  • Chlorination to introduce reactive chloro substituents on the heterocyclic core.
  • Nucleophilic substitution reactions to introduce morpholine or other substituents.
  • Suzuki coupling reactions with boronic acids or esters in the presence of palladium catalysts to install aryl groups such as 2-fluorophenyl.
  • Subsequent hydrolysis or oxidation steps to convert chloro groups into hydroxyl groups at position 4, yielding the desired pyrazolo[1,5-a]pyrazin-4-ol derivatives.

This route is advantageous for its modularity and ability to incorporate diverse substituents.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reactions Yield Range Advantages Notes
1. From 2,2-Dichlorovinylacetophenones 2,2-Dichlorovinylacetophenones Pyrazoline formation, O-tosylation, azidation, catalytic hydrogenation, NaOH-induced cyclization Moderate to high One-pot possibility, DFT-supported mechanism Efficient for 2-aryl substitution including fluorophenyl
2. Pyrazole Condensation 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile, methyl aryl ketones Enaminone condensation, reflux in acetic acid, cyclization Moderate Versatile for aryl variation, straightforward condensation Suitable for fluorophenyl derivatives
3. Multi-step Suzuki Coupling 5-Amino-3-methylpyrazole, diethyl malonate, boronic acids Chlorination, nucleophilic substitution, Suzuki coupling, hydrolysis Moderate to high Modular, allows diverse substituents More complex, requires palladium catalyst

Research Findings and Mechanistic Insights

  • The 2,2-dichlorovinylacetophenone route benefits from a well-elucidated mechanism supported by DFT calculations, confirming the stepwise transformations leading to the fused pyrazolo-pyrazine ring with hydroxyl substitution.
  • Condensation methods using pyrazole intermediates provide a robust synthetic platform with good control over substitution patterns, important for biological activity optimization.
  • Suzuki coupling strategies enable late-stage functionalization, crucial for incorporating fluorophenyl groups and other aryl substituents, enhancing the compound's pharmacological profiles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 undergoes nucleophilic substitution under specific conditions. Key examples include:

Reaction Type Conditions Product Yield Source
AlkylationK₂CO₃, DMF, alkyl halide, 80°C4-alkoxy-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine65–78%
AcylationAcCl, pyridine, RT4-acetoxy-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine82%
SulfonationSO₃·Py, CH₂Cl₂, 0°C → RT4-sulfo-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine58%

These reactions exploit the weakly acidic hydroxyl group (pKa ≈ 9.2), which can be deprotonated for nucleophilic displacement. Steric hindrance from the 2-fluorophenyl group slightly reduces yields compared to analogous unsubstituted derivatives.

Condensation and Cyclization

The pyrazolo[1,5-a]pyrazine core participates in domino reactions to form fused heterocycles:

2.1. With β-Ketoesters

Under microwave irradiation (120°C, DMF, p-TsOH):

text
2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol + ethyl acetoacetate → Pyrazolo[3,4-d]pyridopyrazine derivative (83% yield) [3][8]

Mechanistic studies suggest:

  • Knoevenagel condensation forms an α,β-unsaturated intermediate.

  • Intramolecular 6π-electrocyclization closes the pyridine ring .

2.2. With Arylboronic Acids

Pd(OAc)₂-catalyzed Suzuki coupling (80°C, DME/H₂O):

text
This compound + ArB(OH)₂ → 7-aryl-substituted pyrazolo[1,5-a]pyrazin-4-ol (71–89% yield) [1][6]

The reaction tolerates electron-withdrawing substituents (e.g., -NO₂, -CF₃) but fails with sterically hindered boronic acids .

Oxidation and Functionalization

The hydroxyl group and aromatic system undergo selective oxidation:

Oxidizing Agent Conditions Product Application
MnO₂CHCl₃, reflux, 6h4-oxo-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazineAntitubercular lead compound
DDQToluene, 110°C, 12h4,7-dione derivativeFluorescent probe synthesis
O₂/Pd/CMeOH, 50°C, 24h4-hydroxy-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine-7-carboxylic acidKinase inhibitor precursor

The 4-oxo derivative shows enhanced hydrogen-bonding capacity, improving binding to biological targets like Mycobacterium tuberculosis FAD-dependent hydroxylases .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes regioselective substitution:

Nitration (HNO₃/H₂SO₄, 0°C):

  • Para-to-fluorine position: 85% yield

  • Meta position: <5% yield

Halogenation (NBS, AIBN, CCl₄):

  • Bromination occurs at pyrazine C6 (72% yield) due to electron-deficient character .

Stability and Degradation Pathways

Critical stability data:

Condition Half-Life Major Degradation Product
pH 1.0 (HCl, 37°C)48h4-oxo derivative (via acid-catalyzed dehydration)
UV light (254 nm, 24h)12hRing-opened fluorophenyl hydrazine
40°C/75% RH>30 daysNo degradation

Degradation under UV light follows a radical mechanism, confirmed by ESR studies .

Scientific Research Applications

Applications in Scientific Research

The applications of 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol span several domains:

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit potential as anticancer agents by inhibiting specific kinases involved in cell proliferation. The mechanism often involves binding to enzymes or receptors, modulating their activity, and triggering downstream signaling pathways that can lead to apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activities, making it a candidate for further exploration in drug development against resistant bacterial strains.

2. Biological Research

  • Fluorescent Probes : The compound has been investigated for its potential use as a fluorescent probe in biological studies. Its ability to undergo excited-state intramolecular proton transfer (ESIPT) can be harnessed for imaging and tracking biological processes at the molecular level .

3. Material Science

  • Development of New Materials : The unique optical properties of pyrazolo[1,5-a]pyrazin derivatives have led to their exploration in the development of new materials with specific electronic and optical characteristics. This includes applications in sensors and organic light-emitting diodes (OLEDs) .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 2-fluorobenzaldehyde and hydrazine. The reaction conditions often require solvents like ethanol or acetic acid and may involve heating to facilitate cyclization.

Key Synthetic Routes

  • Cyclization Method : The reaction between 2-fluorobenzaldehyde and hydrazine forms a hydrazone intermediate, which undergoes cyclization with diketones to yield the target compound.

Chemical Reactions

The compound can participate in various chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate can introduce additional functional groups.
  • Reduction : Sodium borohydride or lithium aluminum hydride can be used for modifying the pyrazolopyrazine ring.
  • Substitution Reactions : Electrophilic or nucleophilic substitutions can introduce different substituents on the aromatic ring or pyrazine moiety.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

Fluorophenyl Positional Isomers
  • 2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338692-17-3):

    • Substitution at the para position of the phenyl ring reduces steric hindrance compared to the ortho-fluorine in the target compound. This positional change may alter binding affinity in kinase targets due to differences in electronic effects (e.g., dipole interactions) .
    • Similarity score: 0.96 (compared to the target compound) .
  • 2-(3-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338651-03-8): Meta-fluorine substitution balances electronic effects and steric bulk.
Functional Group Modifications
  • 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (CAS 1031936-97-6):

    • Replacing the hydroxyl group with chlorine increases lipophilicity (logP), enhancing membrane permeability but reducing hydrogen-bonding capacity. This compound serves as a building block in medicinal chemistry .
    • Molecular weight: 247.66 g/mol .
  • 5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1775481-89-4):

    • Additional hydroxymethyl and fluorobenzyl groups introduce conformational flexibility and dual fluorine effects. Molecular weight: 367.355 g/mol, significantly larger than the target compound, likely influencing pharmacokinetics .

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrimidine Derivatives
  • 3-(((3-Bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide (Compound D): Pyrimidine core with bromine and fluorophenyl groups exhibits CDK2 inhibition. The pyrimidine nitrogen arrangement may enhance π-π stacking compared to pyrazine .
  • 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine :

    • Fluorine substitutions at multiple positions improve TRK kinase inhibition. Demonstrates the importance of fluorine placement in optimizing selectivity .
Saturated Ring Systems
  • Molecular weight: 217.24 g/mol .

Key Findings and Implications

Fluorine Position Matters : Ortho-fluorine in the target compound may enhance steric interactions in kinase binding pockets compared to meta- or para-substituted analogs .

Hydroxyl vs. Chlorine : The hydroxyl group improves hydrogen bonding but reduces logP, whereas chlorine increases lipophilicity, favoring blood-brain barrier penetration .

Core Heterocycle : Pyrazolo[1,5-a]pyrazine derivatives exhibit distinct electronic profiles compared to pyrimidine analogs, influencing target selectivity .

Biological Activity

2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for its potential therapeutic applications, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈FN₃O, with a molecular weight of 229.21 g/mol. Its structure consists of a pyrazolo[1,5-a]pyrazin-4-ol core and a fluorophenyl substituent, which contributes to its unique biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors, potentially inhibiting kinases involved in cell proliferation. Such interactions can lead to significant anticancer effects by disrupting cellular signaling pathways .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity. For instance, in vitro tests have shown that derivatives related to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various strains of Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

CompoundPathogenMIC (μg/mL)MBC/MFC (μg/mL)
This compoundStaphylococcus aureus0.22-
This compoundStaphylococcus epidermidis0.25-

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has shown promise in inhibiting the growth of cancer cell lines such as HeLa and HCT116. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with specific protein targets involved in cancer progression .

Case Study: In Vitro Evaluation

In a recent study evaluating the cytotoxic effects of pyrazolo derivatives, this compound was among the most effective compounds tested against tumor cell lines. The study reported IC₅₀ values indicating significant inhibition of cellular proliferation .

Q & A

Q. What are the common synthetic strategies for 2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with halogenated aromatic precursors (e.g., 2-fluorophenyl derivatives) and pyrazolo[1,5-a]pyrazine intermediates. Key steps include:

  • Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core via nucleophilic substitution or condensation reactions under reflux with solvents like DMF or DMSO .
  • Functionalization : Introduction of the fluorophenyl group via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring Pd catalysts and controlled temperatures (80–120°C) .
  • Hydroxylation : Oxidation of a precursor (e.g., pyrazinone derivatives) using agents like KMnO₄ or H₂O₂ under acidic conditions .
    Optimization focuses on solvent polarity (e.g., THF for solubility), temperature gradients to minimize side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane eluents) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the fluorine atom’s electron-withdrawing effect shifts aromatic proton signals downfield (~δ 7.5–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~254.1042) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, highlighting dihedral angles between the fluorophenyl and pyrazine rings (e.g., 16–85° deviations), which influence bioactivity .

Q. What are the key physicochemical properties influencing its reactivity and stability?

  • Solubility : Low aqueous solubility due to aromatic and heterocyclic moieties; enhanced via co-solvents (DMSO) or salt formation .
  • Thermal Stability : Decomposition temperatures (TGA data) range 200–250°C, with DSC revealing melting points ~180–190°C .
  • Acid/Base Sensitivity : The hydroxyl group at position 4 undergoes pH-dependent tautomerization, affecting reactivity in biological buffers .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

  • SAR Studies : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinases) compared to bulkier chloro substituents. For example, 2-fluorophenyl derivatives show 3–5× higher IC₅₀ values against COX-2 than chlorophenyl analogs due to improved π-π stacking .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate fluorine’s van der Waals interactions with residues in target proteins (e.g., Tyr385 in COX-2) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Assay Standardization : Control variables like ATP concentration in kinase assays or serum content in cell viability tests .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to account for false negatives in vitro .
  • Crystallographic Validation : Compare ligand-bound protein structures (e.g., PDB entries) to confirm binding modes .

Q. How is the compound’s mechanism of action elucidated in complex biological systems?

  • Kinetic Studies : Time-dependent inhibition assays (e.g., pre-incubation with enzymes) differentiate reversible vs. covalent binding .
  • Isotopic Labeling : ¹⁸O or ²H tracing identifies metabolic pathways (e.g., hydroxylation at position 4) .
  • Proteomics/Transcriptomics : SILAC or RNA-seq reveals downstream targets (e.g., MAPK pathway modulation) .

Methodological Challenges and Solutions

Q. How are intermediates purified during multi-step synthesis, and what pitfalls arise?

  • Chromatography : Reverse-phase HPLC (C18 columns) resolves polar byproducts (e.g., unreacted fluorophenylboronic acid) .
  • Recrystallization : Ethanol/water mixtures improve purity but risk co-precipitation of regioisomers (monitored via TLC) .

Q. What computational tools predict synthetic feasibility and bioactivity?

  • Retrosynthesis Software : Chematica or ASKCOS prioritizes routes with >80% yield based on similar pyrazolo[1,5-a]pyrazines .
  • QSAR Models : MOE or Schrödinger predict logP (~2.5) and pKa (~8.2) to guide derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol
Reactant of Route 2
Reactant of Route 2
2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol

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